20(R)-Ginsenoside Rh2

Vue d'ensemble

Description

Le 20(R)-Ginsenoside Rh2 est un composé naturel que l'on trouve dans les racines du ginseng Panax. Il appartient à la classe des ginsénosides, qui sont des saponines connues pour leurs diverses propriétés pharmacologiques. Ce composé a suscité un intérêt considérable en raison de ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, anti-inflammatoires et neuroprotectrices .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing novel ginsenoside derivatives with enhanced bioactivity.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-cancer properties, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis. It also shows promise in treating neurodegenerative diseases and inflammatory conditions.

Industry: Utilized in the development of health supplements and functional foods due to its therapeutic benefits

Mécanisme D'action

Target of Action

20®-Ginsenoside Rh2, a class of important rare ginsenosides, is a bioactive compound found in ginseng Ginsenosides, in general, have been shown to interact with a wide range of targets, contributing to their diverse pharmacological effects .

Mode of Action

The mode of action of 20®-Ginsenoside Rh2 involves significant steric differences in biological activity and metabolism compared to other ginsenosides

Biochemical Pathways

Ginsenosides are known to influence a variety of biochemical pathways due to their interaction with multiple targets .

Result of Action

20®-Ginsenoside Rh2 has been shown to have antitumor, antioxidative, antifatigue, neuroprotective, and osteoclastogenesis inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.

Analyse Biochimique

Biochemical Properties

20®-Ginsenoside Rh2 interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in multiple biochemical reactions. For instance, it has been found to interact with enzymes in the heart, contributing to the treatment of heart failure .

Cellular Effects

20®-Ginsenoside Rh2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of H22 hepatoma cells and promote apoptosis, influencing cell function through the blockade of the PI3K/AKT/mTOR signaling pathway .

Molecular Mechanism

At the molecular level, 20®-Ginsenoside Rh2 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it promotes apoptosis in H22 hepatoma cells through the blockade of the PI3K/AKT/mTOR signaling pathway .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation du 20(R)-Ginsenoside Rh2 implique généralement l'hydrolyse du ginsenoside Rb1 ou du ginsenoside Rd. Ce processus peut être réalisé par hydrolyse enzymatique ou acide. L'hydrolyse enzymatique est préférée en raison de sa spécificité et de ses conditions de réaction douces. Les enzymes utilisées comprennent la β-glucosidase et la cellulase, qui clivent sélectivement les fragments de sucre liés à l'aglycone .

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction des ginsénosides du ginseng Panax suivie d'une hydrolyse. L'extraction est généralement effectuée à l'aide de solvants tels que l'éthanol ou le méthanol. Le produit hydrolysé est ensuite purifié à l'aide de techniques chromatographiques pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le 20(R)-Ginsenoside Rh2 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être catalysée par des agents oxydants tels que le peroxyde d'hydrogène, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium, conduisant à la formation de dérivés réduits.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, conditions acides ou basiques douces.

Réduction : Borohydrure de sodium, conditions acides ou basiques douces.

Substitution : Halogènes, agents alkylants, généralement dans des conditions contrôlées de température et de pH.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués du this compound, chacun présentant des propriétés pharmacologiques uniques .

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse de nouveaux dérivés de ginsénosides à activité biologique accrue.

Biologie : Étudié pour son rôle dans la modulation des voies cellulaires et de l'expression des gènes.

Médecine : Exploré pour ses propriétés anticancéreuses, en particulier pour inhiber la prolifération des cellules cancéreuses et induire l'apoptose. Il montre également des promesses dans le traitement des maladies neurodégénératives et des états inflammatoires.

Industrie : Utilisé dans le développement de compléments alimentaires et d'aliments fonctionnels en raison de ses bienfaits thérapeutiques

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles moléculaires et voies :

Anticancéreux : Il inhibe la prolifération des cellules cancéreuses en induisant l'arrêt du cycle cellulaire et en favorisant l'apoptose.

Anti-inflammatoire : Il réduit l'inflammation en inhibant la production de cytokines et de médiateurs pro-inflammatoires.

Neuroprotecteur : Il protège les neurones du stress oxydatif et de l'apoptose, potentiellement par l'activation de voies antioxydantes.

Composés similaires :

- 20(S)-Ginsenoside Rh2

- 20(S)-Ginsenoside Rg3

- 20(R)-Ginsenoside Rg3

- 20(S)-Ginsenoside Rh1

- 20(R)-Ginsenoside Rh1

Comparaison : Le this compound est unique en raison de sa stéréochimie spécifique, qui influence son activité biologique. Comparé à son homologue 20(S), le this compound présente une pharmacocinétique et une puissance différentes dans divers tests biologiques. Par exemple, il a été démontré que le this compound avait un effet inhibiteur plus marqué sur la prolifération des cellules cancéreuses par rapport au 20(S)-Ginsenoside Rh2 .

Références

Comparaison Avec Des Composés Similaires

- 20(S)-Ginsenoside Rh2

- 20(S)-Ginsenoside Rg3

- 20®-Ginsenoside Rg3

- 20(S)-Ginsenoside Rh1

- 20®-Ginsenoside Rh1

Comparison: 20®-Ginsenoside Rh2 is unique due to its specific stereochemistry, which influences its biological activity. Compared to its 20(S) counterpart, 20®-Ginsenoside Rh2 exhibits different pharmacokinetics and potency in various biological assays. For instance, 20®-Ginsenoside Rh2 has been shown to have a stronger inhibitory effect on cancer cell proliferation compared to 20(S)-Ginsenoside Rh2 .

References

Activité Biologique

20(R)-Ginsenoside Rh2, a bioactive compound derived from ginseng, has garnered significant attention due to its diverse biological activities, particularly in cancer treatment, antiviral properties, and effects on bone metabolism. This article presents a comprehensive overview of the biological activity of this compound, supported by detailed research findings, case studies, and data tables.

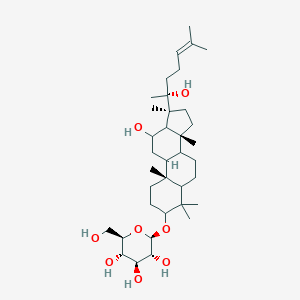

Chemical Structure and Properties

This compound is a saponin with a dammarane skeleton. Its structure is characterized by a hydroxyl group at the C-20 position, which influences its biological activity compared to its stereoisomer, 20(S)-Ginsenoside Rh2. The distinct stereochemistry is crucial for its selective actions in various biological processes .

Research indicates that this compound exerts potent anticancer effects through several mechanisms:

- Inhibition of NF-κB Activation : this compound directly binds to Annexin A2, disrupting its interaction with the NF-κB p50 subunit. This interaction inhibits NF-κB nuclear translocation and reduces the expression of anti-apoptotic genes such as c-IAP1, c-IAP2, and Survivin, thereby promoting apoptosis in cancer cells .

- Targeting HSP90A : Another study identified HSP90A as a key target of this compound. The compound disrupts the HSP90A-Cdc37 chaperone complex, leading to cell cycle arrest at the G0-G1 phase and inhibition of cell proliferation in liver cancer cells .

Case Studies

- Liver Cancer : In vitro studies demonstrated that this compound significantly inhibited the growth of HepG2 liver cancer cells. The compound's ability to downregulate critical signaling pathways associated with tumor growth was evident from gene expression analysis .

- Osteoclastogenesis : A study showed that this compound selectively inhibited osteoclastogenesis without cytotoxic effects on RAW264 cells. This suggests potential therapeutic applications in bone diseases characterized by excessive bone resorption .

Antiviral Activity

This compound has demonstrated antiviral properties against gammaherpesviruses. It effectively inhibited the replication of murine gammaherpesvirus 68 (MHV-68) with an IC50 value of 2.77 μM. Additionally, it suppressed lytic replication in Kaposi's sarcoma-associated herpesvirus (KSHV) positive cell lines . These findings suggest its potential as a therapeutic agent for viral infections.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its clinical application. Research has focused on the deglycosylation kinetics of this compound and its metabolites. A mechanism-based pharmacokinetic model has been developed to characterize these processes following intravenous and oral administration .

Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of action associated with this compound:

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUVNOCSBYYHIS-SUEBGMEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:

- Osteoclastogenesis Inhibition: this compound has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []

- Anti-tumor Activity: Studies demonstrate this compound's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]

- Sialyltransferase Inhibition: Research indicates that this compound can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []

- Efflux Pump Inhibition: this compound has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []

ANone: this compound is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.

ANone: The provided research focuses on this compound's biological activities and does not delve into its potential catalytic properties.

A: While the provided research doesn't explicitly mention the use of computational modeling for this compound, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.

ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:

- Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to this compound in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]

- Osteoclastogenesis Inhibition: this compound, but not 20(S), selectively inhibits osteoclastogenesis. []

A: While specific stability data is limited in the provided research, one study describes a process for preparing this compound using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []

ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for this compound.

ANone: Several studies shed light on the PK/PD of this compound:

- Absorption: Research indicates that this compound has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.

- Metabolism: Human intestinal bacteria can metabolize this compound to 20(R)-protopanaxadiol via this compound, indicating a role of gut microbiota in its biotransformation. []

- Plasma Protein Binding: this compound exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []

ANone: Studies demonstrate this compound's efficacy in various models:

- In vitro: this compound inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]

- In vivo: this compound reduces tumor growth in U14 cervical cancer-bearing mice. []

A: While the provided research doesn't specifically address resistance mechanisms for this compound, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to this compound can develop and if it exhibits cross-resistance with other compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.